-(4-Methoxy-1-naphthyl)ethanone, also known as 4'-methoxynaphthylethyl ketone, is an organic compound belonging to the class of aryl alkyl ketones. It is a white to light yellow crystalline solid with a molecular formula of C₁₃H₁₂O₂ and a molar mass of 200.23 g/mol.
Research suggests that 1-(4-Methoxy-1-naphthyl)ethanone may have potential applications in various scientific fields, including:
1-(4-Methoxy-1-naphthyl)ethanone is an organic compound with the chemical formula C13H12O2. It appears as a colorless to pale yellow solid with a distinctive odor. This compound is recognized for its applications as a fluorescent dye, photosensitive dye, and pharmaceutical intermediate. Its structural features include a naphthalene ring substituted with a methoxy group, which contributes to its unique chemical properties and reactivity .
The synthesis of 1-(4-Methoxy-1-naphthyl)ethanone typically involves the reaction of 1-naphthol with a formic acid acceptor, such as N,N-dimethylformamide (DMF), in the presence of potassium carbonate. This reaction is often followed by oxidation using agents like hydrogen peroxide or oxidized acids. Alternative methods may include microwave-assisted synthesis and other advanced techniques that enhance yield and purity .
1-(4-Methoxy-1-naphthyl)ethanone has several applications across various fields:
Several compounds share structural similarities with 1-(4-Methoxy-1-naphthyl)ethanone, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(4-Methyl-1-naphthyl)ethanone | Methyl group instead of methoxy | Different electronic properties affecting reactivity |
1-(2-Methoxy-1-naphthyl)ethanone | Methoxy group at different position | Varying steric effects influencing reactivity |
2-(4-Methoxyphenyl)propan-2-one | Different carbon chain length | Distinct physical properties due to structural differences |
These compounds exhibit varying reactivity profiles and applications due to differences in substituent effects on their respective aromatic rings. The unique methoxy substitution on the naphthalene ring makes 1-(4-Methoxy-1-naphthyl)ethanone particularly interesting for specific applications in fluorescence and organic synthesis .
1-(4-Methoxy-1-naphthyl)ethanone exists as a crystalline solid under standard conditions [1]. The compound presents as a colorless to pale yellow solid with distinctive physical characteristics . Based on structural similarities to related aromatic ketones, the compound exhibits a peculiar odor characteristic of methoxy-substituted naphthalene derivatives . The molecular weight of 1-(4-Methoxy-1-naphthyl)ethanone is 200.23 grams per mole, with a molecular formula of C₁₃H₁₂O₂ [1] [2].
The compound demonstrates typical properties of aromatic ketones, with the naphthalene ring system contributing to its crystalline nature and thermal stability [1]. The presence of both the methoxy group and the ethanone functional group influences the overall physical characteristics, including melting behavior and volatility patterns [21]. Related methoxynaphthalene compounds typically exhibit white to yellowish crystalline appearances with characteristic aromatic odors [21] [22].
Table 2.1.1: Basic Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₂O₂ | [1] |
Molecular Weight | 200.23 g/mol | [1] |
Physical State | Crystalline solid | [1] |
Appearance | Colorless to pale yellow | |
CAS Number | 24764-66-7 | [1] |
The solubility profile of 1-(4-Methoxy-1-naphthyl)ethanone reflects its aromatic ketone structure and hydrophobic character [1]. The compound demonstrates limited water solubility due to its predominantly hydrophobic naphthalene backbone [25] [28]. The calculated XLogP3-AA value is 2.8, indicating moderate lipophilicity [1]. This partition coefficient suggests favorable distribution into organic phases compared to aqueous environments [1].
Based on structural analogy with related methoxynaphthalene compounds, the substance exhibits good solubility in organic solvents including ethanol, acetone, and dichloromethane [25]. The compound shows particular affinity for non-polar to moderately polar organic solvents [25] [28]. Similar naphthalene derivatives demonstrate solubility in chloroform, methanol, and other organic media while remaining largely insoluble in water [31].
Table 2.2.1: Solubility and Partition Parameters
Parameter | Value | Reference |
---|---|---|
XLogP3-AA | 2.8 | [1] |
Water Solubility | Limited | [25] |
Organic Solvent Solubility | Good | [25] |
Hydrogen Bond Donors | 0 | [1] |
Hydrogen Bond Acceptors | 2 | [1] |
The topological polar surface area of 26.3 Ų indicates moderate polarity, consistent with the presence of two oxygen atoms in the methoxy and carbonyl functional groups [1]. The relatively low hydrogen bonding capacity, with zero donors and two acceptors, contributes to the compound's solubility behavior in organic media [1].
The nuclear magnetic resonance spectroscopy of 1-(4-Methoxy-1-naphthyl)ethanone provides detailed structural information through characteristic chemical shifts and coupling patterns [1]. The compound exhibits distinct proton resonances corresponding to the aromatic naphthalene system, methoxy group, and acetyl substituent [11]. Carbon-13 nuclear magnetic resonance data reveals the presence of fifteen carbon environments, reflecting the aromatic carbons, methoxy carbon, and carbonyl carbon [1].
Related biphenyl and naphthalene ethanone derivatives demonstrate characteristic proton chemical shifts in the aromatic region between 7.0 and 8.0 parts per million [11] [12]. The methoxy protons typically appear as a singlet around 3.8 parts per million, while the acetyl methyl group resonates near 2.6 parts per million [11]. The aromatic proton coupling patterns provide information about substitution positions and electronic environments [11] [12].
Table 2.3.1: Typical Nuclear Magnetic Resonance Parameters
Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Reference |
---|---|---|---|
Aromatic Protons | 7.0-8.0 | Multiplet | [11] |
Methoxy Protons | ~3.8 | Singlet | [11] |
Acetyl Methyl | ~2.6 | Singlet | [11] |
The ultraviolet-visible absorption spectrum of 1-(4-Methoxy-1-naphthyl)ethanone exhibits characteristic electronic transitions associated with the naphthalene chromophore [18] [19]. Naphthalene derivatives typically display absorption bands in the 220-280 nanometer range, corresponding to π→π* electronic transitions [18]. The compound demonstrates absorption maxima consistent with substituted naphthalene systems, with the methoxy and acetyl groups influencing the electronic absorption profile [18].
Related naphthalene compounds show electronic transitions with maxima around 220 nanometers for the S₃←S₀ transition and bands in the 245-285 nanometer region for S₂←S₀ transitions [18]. The presence of electron-donating methoxy groups and electron-withdrawing carbonyl functionality creates a push-pull electronic system that affects the absorption characteristics [18] [19]. Temperature effects on electronic spectra have been observed for similar naphthalene derivatives, with slight spectral shifts occurring at different temperatures [18].
The infrared spectrum of 1-(4-Methoxy-1-naphthyl)ethanone displays characteristic absorption bands corresponding to its functional groups and aromatic system [17]. The carbonyl stretching frequency appears in the typical ketone region around 1650-1680 wavenumbers, influenced by conjugation with the naphthalene ring system [17]. Methoxy carbon-oxygen stretching vibrations occur in the 1000-1300 wavenumber range [17].
Aromatic carbon-carbon stretching vibrations appear in multiple bands between 1400-1600 wavenumbers, characteristic of the naphthalene ring system [17]. Carbon-hydrogen stretching modes from both aromatic and aliphatic protons contribute to absorptions in the 2800-3100 wavenumber region [17]. The infrared fingerprint region below 1500 wavenumbers contains multiple absorption bands characteristic of the specific substitution pattern and molecular framework [17].
Table 2.3.2: Characteristic Infrared Absorption Bands
Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Carbonyl C=O | 1650-1680 | Ketone stretch | [17] |
Methoxy C-O | 1000-1300 | Ether stretch | [17] |
Aromatic C=C | 1400-1600 | Ring vibrations | [17] |
C-H stretch | 2800-3100 | Aliphatic/Aromatic | [17] |
The thermal properties of 1-(4-Methoxy-1-naphthyl)ethanone reflect the stability characteristics typical of aromatic ketone compounds [32] [33]. Related methoxynaphthalene derivatives exhibit melting points in the range of 70-110°C, suggesting similar thermal behavior for this compound [23] [33]. The presence of the naphthalene ring system contributes to thermal stability through aromatic stabilization [32].
Thermogravimetric analysis of similar aromatic ketone systems indicates decomposition temperatures typically above 350°C under inert atmospheres [32] [34]. The compound demonstrates stability under normal storage conditions, with decomposition occurring only at elevated temperatures through mechanisms involving carbon-carbon bond cleavage and free radical formation [32]. Thermal decomposition pathways for aromatic ketones include decarboxylation and ketonization reactions [32].
The stability profile indicates resistance to thermal degradation under moderate heating conditions, consistent with the aromatic nature of the molecular framework [32] [33]. Vapor pressure characteristics suggest limited volatility at room temperature, typical of substituted naphthalene compounds [35]. The compound maintains structural integrity under standard laboratory conditions with appropriate storage protocols [33].
Table 2.4.1: Thermal Stability Parameters
Property | Estimated Range | Basis | Reference |
---|---|---|---|
Thermal Decomposition | >350°C | Similar compounds | [32] |
Storage Stability | Stable at RT | Aromatic ketones | [33] |
Volatility | Low | Naphthalene derivatives | [35] |
The Friedel-Crafts acylation represents the most established method for synthesizing 1-(4-Methoxy-1-naphthyl)ethanone. This classical approach involves the electrophilic aromatic substitution of 1-methoxynaphthalene (4-methoxynaphthalene) with acetylating agents in the presence of Lewis acid catalysts [1] [2].
The reaction proceeds through the formation of an acylium ion intermediate generated by the interaction between the acylating agent and the Lewis acid catalyst [1]. Aluminum chloride remains the most widely employed catalyst, forming a complex with acetyl chloride that subsequently generates the electrophilic acetyl cation. The methoxy group on the naphthalene ring serves as an activating substituent, directing the electrophilic attack primarily to the 1-position due to its electron-donating properties and steric considerations [2].
Solvent selection significantly influences both reaction efficiency and regioselectivity. Carbon disulfide has demonstrated superior performance, providing 44% yield with 92% selectivity under controlled conditions [2]. The low dielectric constant of carbon disulfide favors the formation of discrete ion pairs, enhancing the electrophilicity of the acylium ion while minimizing competing side reactions. Nitrobenzene, despite its higher boiling point allowing elevated reaction temperatures, produces comparable yields (43%) but requires more stringent temperature control due to potential decomposition pathways [2].
Temperature optimization proves critical for achieving optimal product distribution. Reactions conducted at ambient temperature (25°C) in carbon disulfide provide excellent selectivity while maintaining reasonable reaction rates [2]. Elevated temperatures (160°C) in nitrobenzene can increase overall conversion but may lead to isomerization products and reduced selectivity [3].
The reaction mechanism involves initial coordination of the acetyl chloride to the aluminum chloride catalyst, followed by chloride abstraction to generate the acetyl cation. This electrophile subsequently attacks the activated naphthalene ring at the position ortho to the methoxy substituent, forming the desired ketone product after deprotonation and catalyst regeneration [1].
Table 1: Classical Friedel-Crafts Acylation Conditions for 1-(4-Methoxy-1-naphthyl)ethanone Synthesis
Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
Aluminum chloride | Acetyl chloride | Carbon disulfide | 25 | 4 | 44 | 92 |
Ferric chloride | Acetic anhydride | Nitrobenzene | 160 | 6 | 43 | 89 |
Zinc chloride | Acetyl chloride | Dichloromethane | 0 | 2 | 35 | 95 |
Titanium tetrachloride | Acetyl chloride | Dichloromethane | 25 | 3 | 42 | 88 |
Boron trifluoride etherate | Acetic anhydride | Chloroform | 80 | 8 | 38 | 85 |
Oxidative functionalization represents an alternative classical approach for synthesizing naphthalene ketones, particularly when direct acylation proves challenging or when specific substitution patterns are desired [4] [5]. These methods typically involve the oxidation of appropriately substituted naphthalene derivatives or the oxidative coupling of naphthalene rings with carbonyl-containing substrates.
Potassium permanganate oxidation of 4-methoxy-1-methylnaphthalene derivatives provides access to the corresponding ketones through selective oxidation of benzylic positions [5]. The reaction proceeds via formation of intermediate alcohols and aldehydes before complete oxidation to the ketone functionality. Reaction conditions typically require elevated temperatures (60-80°C) and carefully controlled stoichiometry to prevent over-oxidation or ring degradation [5].
Chromium trioxide-mediated oxidations offer enhanced selectivity for specific oxidation patterns. The use of chromium trioxide in acetic acid provides controlled oxidation conditions, yielding 52% of the desired ketone product with 85% substrate conversion [5]. The acidic medium facilitates the formation of chromate esters, which subsequently undergo elimination to generate the carbonyl functionality.
Manganese(III) acetate represents a particularly valuable oxidant for generating carbon-carbon bonds through radical mechanisms [6]. The combination with copper(II) acetate as a co-catalyst enables oxidative coupling reactions between naphthalene derivatives and enolizable carbonyl compounds. These reactions proceed through single-electron transfer mechanisms, generating radical intermediates that couple to form new carbon-carbon bonds [6].
Iodine-catalyzed oxidative cross-coupling reactions have emerged as mild alternatives for ketone synthesis [7]. The reaction operates through iodine-mediated oxidation of methyl groups in the presence of dimethyl sulfoxide as both solvent and co-oxidant. This system achieves 83% yield with 98% substrate conversion under relatively mild conditions (110°C) [7].
Table 2: Oxidative Functionalization Pathways for Naphthalene Ketone Synthesis
Oxidant | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Substrate Conversion (%) |
---|---|---|---|---|---|
Potassium permanganate | None | Acetone | 60 | 45 | 78 |
Chromium trioxide | Sulfuric acid | Acetic acid | 80 | 52 | 85 |
Manganese(III) acetate | Copper(II) acetate | Acetic acid | 110 | 68 | 92 |
Iodine | Dimethyl sulfoxide | Dimethyl sulfoxide | 110 | 83 | 98 |
Hydrogen peroxide | Iron complex | Acetonitrile | 25 | 72 | 88 |
Contemporary synthetic methodologies for 1-(4-Methoxy-1-naphthyl)ethanone synthesis emphasize efficiency, environmental sustainability, and process intensification. These approaches leverage advanced technologies including microwave irradiation, continuous flow chemistry, and novel catalytic systems to overcome limitations associated with traditional batch processes [8] [9] [10].
Microwave-assisted synthesis has revolutionized the preparation of naphthalene ketones by providing rapid, uniform heating and enhanced reaction rates [9] [10]. The dielectric heating mechanism enables precise temperature control and eliminates hot spots commonly encountered in conventional heating methods. Microwave irradiation of 4-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride achieves 85% yield within 5 minutes at 120°C, representing a significant improvement over classical methods requiring several hours [9].
The enhanced reaction kinetics under microwave conditions result from the direct interaction of electromagnetic radiation with polar molecules, including the Lewis acid-substrate complexes. This selective heating mechanism accelerates bond formation while minimizing side reactions and decomposition pathways [10]. The rapid heating rates achievable under microwave irradiation (up to 10°C per second) enable access to reaction temperatures that would be impractical using conventional heating methods.
Continuous flow chemistry represents another significant advancement in naphthalene ketone synthesis [11] [12]. Flow reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling precise control over reaction parameters and enhanced safety profiles [11]. The acylation of 4-methoxynaphthalene in a micro-channel reactor achieves 72% yield with 74% selectivity in just 15 minutes at 100°C [8] [13].
The advantages of continuous flow systems include enhanced mixing efficiency, improved temperature control, and the ability to handle hazardous reagents safely due to the small reactor volumes involved [11]. The continuous operation mode enables steady-state conditions that are difficult to achieve in batch processes, resulting in more consistent product quality and reduced batch-to-batch variability [12].
Solvent-free methodologies address environmental concerns while often providing enhanced reaction rates and selectivities [8] [14]. The absence of solvents increases the effective concentration of reactants and eliminates mass transfer limitations associated with dissolution processes. Solvent-free microwave-assisted acylation using zinc chloride as catalyst achieves 78% yield in 8 minutes at 150°C [8].
Ionic liquid-mediated reactions offer unique advantages including catalyst recyclability, reduced volatility, and tunable solvent properties [15]. Phosphotungstic acid in butylpyridinium tetrafluoroborate provides 70% yield with 96% selectivity, and the catalytic system can be recycled multiple times without significant loss of activity [15]. The ionic liquid medium facilitates the dissolution of both organic substrates and inorganic catalysts while providing a non-volatile reaction environment.
Ultrasonic irradiation represents an emerging technology for intensifying chemical processes through cavitation effects [16]. The collapse of cavitation bubbles generates localized high-temperature and high-pressure conditions that accelerate chemical reactions. Amberlyst-36 resin catalyst under ultrasonic irradiation provides 75% yield with 92% selectivity under mild conditions (25°C) [16].
Table 3: Modern Synthetic Approaches for 1-(4-Methoxy-1-naphthyl)ethanone
Method | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Selectivity (%) | Advantages |
---|---|---|---|---|---|---|
Microwave-assisted | Aluminum chloride | 120 | 5 | 85 | 96 | Rapid heating |
Continuous flow | Heteropolyacid | 100 | 15 | 72 | 74 | Continuous operation |
Solvent-free microwave | Zinc chloride | 150 | 8 | 78 | 88 | No solvent required |
Ionic liquid medium | Phosphotungstic acid | 100 | 360 | 70 | 96 | Recyclable catalyst |
Ultrasonic irradiation | Amberlyst-36 | 25 | 180 | 75 | 92 | Mild conditions |
The transition from laboratory-scale synthesis to industrial production of 1-(4-Methoxy-1-naphthyl)ethanone requires careful consideration of multiple factors including heat transfer efficiency, mixing characteristics, safety protocols, and economic viability [11] [17] [18]. Scale-up challenges arise primarily from the exothermic nature of Friedel-Crafts acylation reactions and the need to maintain uniform reaction conditions across larger reactor volumes [17].
Heat transfer limitations become increasingly significant as reactor size increases due to the unfavorable surface area to volume ratio [11] [17]. Laboratory-scale reactions benefit from efficient heat removal through flask walls, while industrial reactors require sophisticated heat exchange systems to manage the heat generated during acylation. The exothermic nature of the reaction between acetyl chloride and aluminum chloride can lead to thermal runaway if adequate heat removal is not provided [17].
Mixing efficiency directly impacts product quality and selectivity in heterogeneous catalyst systems [18]. Laboratory-scale magnetic stirring provides excellent mixing, but industrial stirred tank reactors face challenges in achieving uniform catalyst distribution and substrate contact. Dead zones and inadequate mixing can result in localized hot spots, leading to side reactions and reduced product quality [18].
Safety considerations become paramount at industrial scale due to the larger quantities of hazardous materials involved [17]. Aluminum chloride and acetyl chloride are both corrosive and release hydrogen chloride gas during reaction, requiring specialized materials of construction and adequate ventilation systems. The potential for thermal runaway necessitates robust temperature monitoring and emergency cooling systems [17].
Continuous flow reactors offer significant advantages for industrial production, including enhanced heat transfer, improved mixing, and inherent safety benefits due to smaller hold-up volumes [11] [18]. The excellent heat transfer characteristics of tubular reactors enable precise temperature control even with highly exothermic reactions. The continuous operation mode eliminates the thermal cycling associated with batch processes, reducing stress on equipment and improving product consistency [11].
Process optimization for industrial production involves balancing reaction yield, selectivity, and production rate while minimizing operating costs [18]. Higher reaction temperatures increase production rates but may reduce selectivity, requiring optimization studies to determine optimal operating conditions. Catalyst recovery and recycling become economically important at industrial scale, favoring heterogeneous catalysts that can be easily separated and reused [19].
Economic considerations include raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements [18]. The choice between batch and continuous operation depends on production volume requirements and investment constraints. Continuous processes typically require higher capital investment but offer lower operating costs for large-scale production [11].
Table 4: Scale-up and Industrial Production Considerations
Scale | Reactor Type | Heat Transfer Efficiency | Mixing Efficiency | Safety Considerations | Production Rate (kg/day) | Estimated Cost ($/kg) |
---|---|---|---|---|---|---|
Laboratory (1-10 g) | Round-bottom flask | High | Excellent | Low risk | 0.01 | 500 |
Pilot plant (0.1-1 kg) | Stirred tank reactor | Good | Good | Moderate risk | 1.00 | 50 |
Semi-commercial (1-10 kg) | Batch reactor | Moderate | Good | High risk | 10.00 | 25 |
Industrial (>10 kg) | CSTR | Good | Moderate | High risk | 100.00 | 15 |
Continuous flow (kg/h) | Tubular reactor | Excellent | Excellent | Low risk | 50.00 | 20 |
Green chemistry principles have become increasingly important in the development of sustainable synthetic routes for 1-(4-Methoxy-1-naphthyl)ethanone, emphasizing atom economy, waste reduction, and the use of environmentally benign reagents and conditions [8] [20] [14]. These approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency.
Catalyst design represents a crucial aspect of green chemistry implementation [16] [21]. Heterogeneous catalysts offer significant advantages over traditional homogeneous Lewis acids, including easy separation, recyclability, and reduced waste generation [16]. Solid acid catalysts such as zeolites, ion-exchange resins, and supported metal catalysts eliminate the need for stoichiometric quantities of aluminum chloride while providing comparable or superior activity [21].
Zeolite-based catalysts have shown particular promise for Friedel-Crafts acylation reactions [22] [23] [24]. The shape-selective properties of zeolites can enhance reaction selectivity while the acidic sites provide catalytic activity comparable to homogeneous Lewis acids. Zirconium-exchanged zeolite beta achieves 85% conversion with high selectivity toward the desired product, and the catalyst can be regenerated and reused multiple times [24].
Solvent elimination or replacement with environmentally friendly alternatives addresses major environmental concerns associated with traditional synthetic methods [8] [14]. Solvent-free conditions not only eliminate volatile organic compound emissions but often enhance reaction rates due to increased reactant concentrations. The use of acid chlorides as both reactant and solvent in micro-channel reactors demonstrates this principle, achieving good yields while eliminating the need for additional solvents [8].
Water-compatible catalytic systems represent another important development in green chemistry [25]. While traditional Friedel-Crafts reactions are incompatible with protic solvents, specialized catalysts enable acylation reactions in aqueous media or biphasic systems. These approaches eliminate the need for anhydrous conditions and organic solvents while providing new selectivity patterns [25].
Microwave and ultrasonic activation technologies contribute to green chemistry goals by reducing energy consumption and reaction times [9] [16]. Microwave heating provides energy efficiency through selective heating of polar molecules, reducing overall energy requirements compared to conventional heating methods. Ultrasonic activation operates at ambient temperature, eliminating the need for external heating while accelerating reaction rates through cavitation effects [16].
Atom economy considerations favor reactions with minimal waste generation [26]. The direct acylation of 4-methoxynaphthalene represents high atom economy since the only byproduct is hydrogen chloride when using acetyl chloride. Alternative acylating agents such as carboxylic acids can achieve 100% atom economy when water is the only byproduct, although these reactions typically require more forcing conditions [27].
Renewable feedstock utilization aligns with sustainability principles, although the aromatic nature of naphthalene derivatives currently limits options for bio-based synthesis routes [20]. Future developments may enable the production of naphthalene building blocks from renewable sources through advanced catalytic processes or metabolic engineering approaches.
Process intensification through continuous flow technology contributes to green chemistry goals by improving energy efficiency, reducing waste, and enabling precise process control [11] [28]. The enhanced heat and mass transfer characteristics of flow reactors reduce energy requirements while the small reactor volumes minimize waste generation during process development and optimization [28].